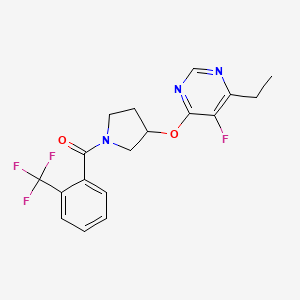

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O2/c1-2-14-15(19)16(24-10-23-14)27-11-7-8-25(9-11)17(26)12-5-3-4-6-13(12)18(20,21)22/h3-6,10-11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUOWKPFLPDRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the 6-Ethyl-5-fluoropyrimidin-4-yl intermediate. This intermediate is then linked to pyrrolidine through a nucleophilic substitution reaction. Finally, the methanone group is incorporated, resulting in the target compound. Key reaction conditions include controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may leverage flow chemistry techniques for enhanced efficiency and scalability. Continuous flow reactors can maintain optimal reaction conditions, leading to consistent quality and yield. Industrial processes prioritize sustainability and cost-effectiveness, utilizing green chemistry principles wherever possible.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and catalysts.

Biology: Its structural analogs may exhibit biological activity, making it valuable in drug discovery and design.

Medicine: Potential pharmacological activities include anti-inflammatory, antiviral, and anticancer properties, subject to ongoing research and clinical trials.

Industry: Its unique chemical properties are leveraged in the production of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound's activity, particularly in biological contexts, often involves interactions with specific enzymes or receptors. Its fluorinated groups and methanone moiety can enhance binding affinity and specificity.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound is structurally compared to analogs where the 2-(trifluoromethyl)phenyl group is replaced with other aromatic systems. Key analogs include:

Table 1: Structural and Molecular Comparison

Functional Group Impact

Trifluoromethylphenyl (Target Compound):

Research Implications

While biological activity data is absent in the provided evidence, structural analysis suggests:

- The target compound’s -CF₃ group may improve blood-brain barrier penetration compared to thiophene analogs.

- Thiophene derivatives might exhibit faster clearance due to lower molecular weight and reduced steric hindrance.

- The 2-methoxyphenyl analog’s polarity could favor renal excretion but limit CNS activity .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its unique structural components. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.395 g/mol. The structure includes:

- A pyrrolidine ring which is known for its versatility in medicinal chemistry.

- A fluoropyrimidine moiety , which has been associated with anticancer properties.

- A trifluoromethyl phenyl group , enhancing lipophilicity and potentially improving bioavailability.

Anticancer Potential

Preliminary studies suggest that compounds containing fluoropyrimidine derivatives, such as this one, may exhibit anticancer activity . The fluorinated pyrimidine component is particularly noted for its role in inhibiting specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in oncology.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor , targeting specific pathways involved in disease processes. For instance, enzyme inhibition related to pyrimidine metabolism has been linked to antiviral activity and modulation of immune responses . Further empirical testing through bioassays is necessary to confirm these activities.

The mechanism of action for this compound likely involves interaction with specific molecular targets, modulating their activity and leading to various biological effects. This could include:

- Inhibition of key enzymes involved in metabolic pathways.

- Interaction with receptors that mediate cellular signaling related to growth and survival, particularly in cancer cells.

Case Studies and Research Findings

- In vitro Studies : Research has demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant effects on A431 vulvar epidermal carcinoma cells, inhibiting migration and invasion .

- Neuroprotective Effects : Related compounds have been studied for neuroprotective properties against excitotoxicity. The activation of signaling pathways such as AKT and PKA has been observed, indicating potential applications in neurodegenerative diseases .

- Antiviral Activity : Compounds derived from pyrimidine have been linked to broad-spectrum antiviral activity through modulation of innate immune responses, suggesting that this compound could also be explored for antiviral applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is recommended. For example, describes a general procedure using coupling agents (e.g., HATU or EDCI) to link fluoropyrimidine intermediates with pyrrolidinone scaffolds under inert conditions. Reaction yields (~40–50%) can be improved by optimizing solvent polarity (e.g., DMF or THF) and temperature (25–60°C) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions (e.g., fluoropyrimidine C-F coupling patterns and pyrrolidine ring conformation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., HRMS-ESI for [M+H]+ ions) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection ( highlight HPLC protocols for analogous compounds) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against kinases or other targets using fluorometric or radiometric assays. demonstrates how substituents (e.g., trifluoromethyl groups) influence binding affinity .

- Microbial Screening : Use agar diffusion or microdilution methods to assess antimicrobial potential, as described in for pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents (e.g., ethyl, fluorine, trifluoromethyl) and evaluate effects on potency and selectivity. For example:

- Replace the 6-ethyl group with bulkier alkyl chains to study steric effects on target binding.

- Substitute the pyrrolidine oxygen with sulfur to assess electronic impacts.

- and provide patent examples of related pyrimidine-pyrrolidine hybrids with varied substituents .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives.

- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from compound degradation ( discusses fluorinated compounds’ metabolic pathways) .

- Control Experiments : Include reference compounds (e.g., ’s thieno-pyrimidines) to benchmark activity .

Q. What computational strategies can predict the compound’s interaction with target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR).

- MD Simulations : Run 100-ns simulations to assess binding stability and hydration effects.

- highlights fluorinated compounds’ role in enzyme interaction studies, which can guide target selection .

Q. How can researchers address poor solubility or bioavailability during preclinical development?

- Methodological Answer :

- Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the pyrrolidine oxygen for enhanced absorption.

- ’s synthesis of prodrug-like derivatives (e.g., compound 29) provides a methodological template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.